molecular formula C17H19N3O4 B2855929 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034620-09-0

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2855929
CAS No.: 2034620-09-0
M. Wt: 329.356
InChI Key: RHGFOHIKNTWVLH-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound with the molecular formula C17H19N3O4 and a molecular weight of 329.356.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine and pyrimidine-2-ol under specific conditions to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has significant potential in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: This compound has a similar structure but with a quinoline moiety instead of a pyrimidine moiety.

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound has a hydroxy and methoxy substitution on the phenyl ring.

Uniqueness

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-12-4-5-14(15(10-12)23-2)16(21)20-9-6-13(11-20)24-17-18-7-3-8-19-17/h3-5,7-8,10,13H,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGFOHIKNTWVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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